

sodium anthranilate in organodiselenide hybrid synthesis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sodium anthranilate

CAS No.: 552-37-4

Cat. No.: S699232

[Get Quote](#)

Chemical Synthesis Protocols

Synthesis of Methyl 2-amino-5-selenocyanatobenzoate (4)

Objective: To synthesize the key selenocyanate intermediate from methyl anthranilate [1] [2].

Materials:

- Methyl 2-aminobenzoate (methyl anthranilate, 12.5 mmol, 1800 mg)
- Selenium dioxide (SeO_2 , 30 mmol, 3300 mg)
- Malononitrile (15 mmol, 1000 mg)
- Dimethyl sulfoxide (DMSO, 10 mL)

Procedure:

- **In-situ Preparation of Triselenium Dicyanide:** Add selenium dioxide (30 mmol) to a solution of malononitrile (15 mmol) in 10 mL of DMSO. Stir the mixture at room temperature for 20 minutes. Filter the resulting solution to remove any elemental selenium (black precipitate) [1] [2].
- **Reaction with Methyl Anthranilate:** Add methyl 2-aminobenzoate (12.5 mmol) to the filtered solution. Stir the reaction mixture for an additional 2 hours at room temperature [1] [2].
- **Work-up and Isolation:** Pour the reaction mixture onto 10 g of ice. Filter the resulting precipitate and wash it thoroughly with water and a sodium carbonate solution.

- **Purification:** Dry the product and recrystallize it from petroleum ether to obtain methyl 2-amino-5-selenocyanatobenzoate (4) as a pure solid. **Yield:** 96% [1] [2].

Characterization Data:

- The structure was confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [1] [2].

Synthesis of Dimethyl 5,5'-diselanediyIbis(2-aminobenzoate) (5)

Objective: To reduce the selenocyanate (4) to the corresponding diselenide (5) [1] [2].

Materials:

- Methyl 2-amino-5-selenocyanatobenzoate (4, 4 mmol, 1000 mg)
- Sodium hydroxide (NaOH, 4 mmol, 160 mg)
- Ethanol (EtOH, 20 mL)

Procedure:

- **Reduction Reaction:** Dissolve compound 4 (4 mmol) in 20 mL of ethanol. Add sodium hydroxide (4 mmol) to the solution.
- **Stirring and Monitoring:** Stir the reaction mixture at room temperature for 2 hours.
- **Isolation and Purification:** Filter the resulting precipitate, wash it extensively with water, and recrystallize from chloroform to obtain the diselenide (5) as a pure product. **Yield:** 92% [1] [2].

Synthesis of Organic Selenides (e.g., Compound 14) via Reduction Alkylation

Objective: To synthesize mono-selenide derivatives from the diselenide precursor (5) [1] [2].

Materials:

- Dimethyl 5,5'-diselanediyIbis(2-aminobenzoate) (5, 2 mmol)
- Appropriate halo derivative (e.g., methyl iodide, 4.4 mmol)
- Sodium borohydride (NaBH₄, 6 mmol, ~227 mg)
- Ethanol (EtOH, 25 mL)

Procedure:

- **Reaction Setup:** Dissolve diselenide (5) and the desired halo derivative (4.4 mmol) in 25 mL of ethanol.
- **Reduction:** Add sodium borohydride (6 mmol) in portions over 1 hour. **Caution:** Monitor for hydrogen gas evolution.
- **Completion:** Stir the reaction for an additional 2 hours after the addition is complete.
- **Work-up:** Dry the organic layer over a suitable desiccant and evaporate the solvent under vacuum to obtain the crude selenide (e.g., methyl 2-amino-5-(methylselenanyl) benzoate, 14).
- **Purification:** Purify the product using recrystallization or chromatography [1] [2].

Biological Evaluation Protocols

In Vitro Antimicrobial Assay

Objective: To determine the antimicrobial activity of synthesized hybrids against standard microbial strains [1] [2].

Materials:

- Test organisms: *Staphylococcus aureus* (Gram-positive), *Escherichia coli* (Gram-negative), *Candida albicans* (fungus)
- Standard drugs: Ampicillin (for bacteria), Clotrimazole (for fungus)
- Mueller-Hinton Broth (for bacteria), Sabouraud Dextrose Broth (for fungus)
- 96-well microtiter plates

Procedure:

- **Inoculum Preparation:** Adjust the turbidity of microbial suspensions to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL for bacteria; $\sim 1.0 \times 10^6$ CFU/mL for yeast).
- **Compound Dilution:** Prepare serial two-fold dilutions of the test compounds (e.g., 14) and standard drugs in the appropriate broth in the 96-well plate.
- **Inoculation and Incubation:** Inoculate each well with the standardized microbial suspension. Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungus).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth. The percentage of inhibition activity (IA%) can also be calculated relative to the control [1] [2].

Results: Compound 14 showed IA% of 90.5% (*S. aureus*), 91.3% (*E. coli*), and 100% (*C. albicans*), with MIC values comparable to standard drugs [1] [2].

In Vitro Cytotoxicity Assay (MTT)

Objective: To evaluate the anticancer potential of the hybrids against human cancer cell lines [1] [2].

Materials:

- Cell lines: HepG2 (human liver carcinoma), MCF-7 (human breast adenocarcinoma), primary fibroblasts (as a non-cancerous control)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (for solubilizing formazan crystals)
- 96-well tissue culture plates, CO₂ incubator

Procedure:

- **Cell Seeding:** Seed cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow attachment.
- **Compound Treatment:** Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 μ M - 100 μ M) and include Adriamycin (doxorubicin) as a positive control. Incubate for 48-72 hours.
- **MTT Incubation:** Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow formazan crystal formation.
- **Solubilization and Measurement:** Carefully remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm using a microplate reader.
- **IC₅₀ Calculation:** Calculate the concentration that inhibits cell growth by 50% using appropriate software. The **Therapeutic Index (TI)** can be calculated as $TI = IC_{50}(\text{fibroblasts}) / IC_{50}(\text{cancer cells})$ [1] [2].

Results: Compound **14** exhibited superior cytotoxicity against HepG2 cells ($IC_{50} = 3.57 \pm 0.1 \mu\text{M}$) compared to Adriamycin ($IC_{50} = 4.50 \pm 0.2 \mu\text{M}$) and showed a high Therapeutic Index of 17, indicating good selectivity [1] [2].

In Vitro Antioxidant Assays (DPPH and ABTS)

Objective: To measure the free radical scavenging activity of the organodiselenide hybrids [1] [2].

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution (0.1 mM in methanol)

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation solution
- Vitamin C (ascorbic acid) as standard antioxidant
- UV-Visible spectrophotometer

DPPH Assay Procedure:

- **Reaction Setup:** Mix 1 mL of the test compound solution (at various concentrations) with 2 mL of DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ [1] [2].

ABTS Assay Procedure:

- **Radical Generation:** Generate the ABTS⁺ radical by reacting ABTS stock solution with potassium persulfate and incubating in the dark for 12-16 hours.
- **Assay Setup:** Dilute the ABTS⁺ solution to an absorbance of ~0.7 at 734 nm. Mix the test compound with the diluted ABTS⁺ solution.
- **Measurement:** Incubate for 6 minutes and measure the absorbance at 734 nm. Calculate the scavenging activity as described for the DPPH assay [1] [2].

Results: Compounds **5** and **14** showed potent radical scavenging activity (86% to 96%), comparable to vitamin C (95%) in these assays [1] [2].

Data Analysis and Mechanistic Insights

Summary of Biological Activity Data

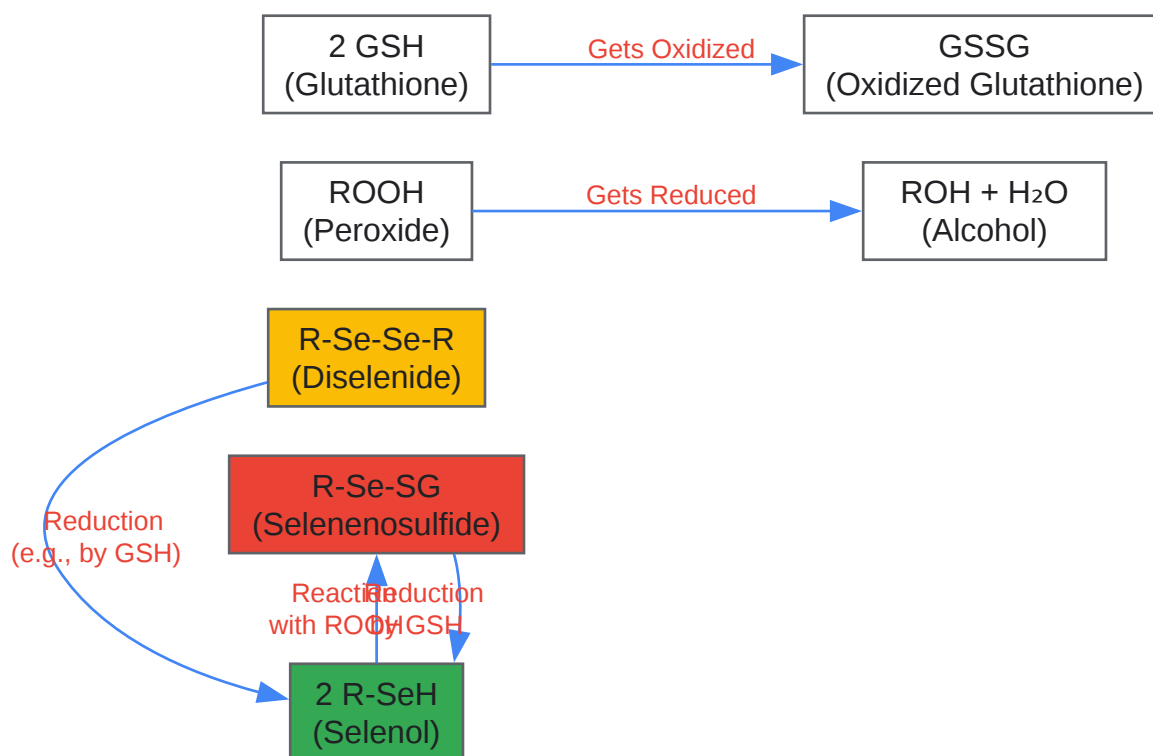
The quantitative results from the biological evaluations are summarized in the table below.

Compound	HepG2 IC ₅₀ (µM)	Therapeutic Index (TI)	S. aureus IA%	E. coli IA%	C. albicans IA%	DPPH Scavenging %	ABTS Scavenging %
14	3.57 ± 0.1	17	90.5	91.3	100	91	96

Compound	HepG2 IC ₅₀ (μ M)	Therapeutic Index (TI)	S. aureus IA%	E. coli IA%	C. albicans IA%	DPPH Scavenging %	ABTS Scavenging %
5	Not the most cytotoxic	Not reported	Less active than 14	Less active than 14	Less active than 14	86	92
Adriamycin	4.50 \pm 0.2	-	-	-	-	-	-
Vitamin C	-	-	-	-	-	95	95

Proposed Mechanism of Antioxidant Activity

The potent antioxidant activity of organodiselenides is often attributed to their ability to mimic the enzyme Glutathione Peroxidase (GPx), which catalyzes the reduction of harmful peroxides (like H₂O₂) using glutathione (GSH), thereby protecting cells from oxidative damage [3]. The catalytic cycle involves the selenol (-SeH) intermediate.

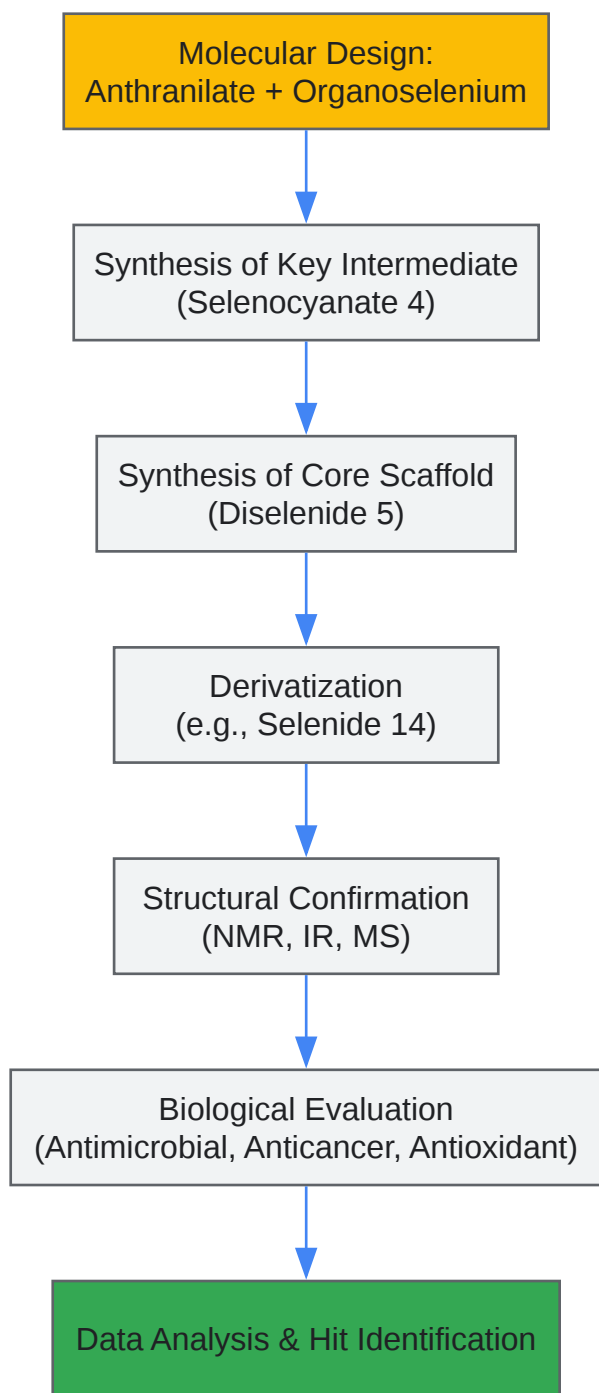


[Click to download full resolution via product page](#)

Diagram 1: Proposed GPx-mimetic catalytic cycle of organodiselenide antioxidants. The diselenide is reduced to selenol, which reduces peroxides to harmless alcohols. Glutathione (GSH) acts as the stoichiometric reductant, being oxidized to GSSG in the process [3].

Experimental Workflow for Hybrid Molecule Development

The overall process from design to biological validation of **sodium anthranilate**-based organodiselenide hybrids is outlined below.



[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for the development and evaluation of anthranilate-organodiselenide hybrid molecules.

Conclusion and Outlook

The integration of the anthranilate scaffold with organoselenium chemistry, using sodium or methyl anthranilate as a starting point, has proven to be a highly successful strategy for generating novel hybrid molecules with multifaceted biological profiles. The protocols outlined herein have enabled the synthesis of specific compounds, such as **14**, which demonstrate potent, broad-spectrum antimicrobial activity, selective and potent cytotoxicity against liver carcinoma cells, and powerful antioxidant capabilities rivaling standard drugs. The high therapeutic index of compound **14** is particularly noteworthy, suggesting a favorable safety profile. These findings firmly establish anthranilate-organodiselenide hybrids as a promising class of compounds for further development as antimicrobial, anticancer, and antioxidant agents. Future work should focus on conducting comprehensive *in vivo* studies to validate these effects in animal models, further investigating the underlying molecular mechanisms of action (e.g., specific protein targets), and exploring a broader scope of chemical derivatization to refine potency and optimize drug-like properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Anticancer, Antimicrobial, and Antioxidant Activities of... [pmc.ncbi.nlm.nih.gov]
2. Anticancer, Antimicrobial, and Antioxidant Activities of ... [mdpi.com]
3. Recent Advances in the Synthesis and Antioxidant Activity ... [mdpi.com]

To cite this document: Smolecule. [sodium anthranilate in organodiselenide hybrid synthesis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b699232#sodium-anthranilate-in-organodiselenide-hybrid-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com